

Technical Guide: Physical and Chemical Properties of (DHQ)₂PHAL

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Compound of Interest

Compound Name: (DHQ)₂PHAL

Cat. No.: B7884288

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Introduction

(DHQ)₂PHAL, with the full chemical name 1,4-Bis(9-O-dihydroquininyl)phthalazine, is a chiral ligand prominently used in asymmetric synthesis.^{[1][2]} It is a dimeric cinchona alkaloid derived from dihydroquinine.^[3] This ligand is a key component of the commercially available reagent AD-mix- α , which is utilized for the Sharpless asymmetric dihydroxylation of olefins to produce enantiomerically enriched vicinal diols. The high efficiency and broad applicability of (DHQ)₂PHAL as a chiral catalyst have made it an invaluable tool in the synthesis of complex chiral molecules, including fine chemicals and biologically active compounds.

Physical and Chemical Properties

(DHQ)₂PHAL is a white to beige or light yellow crystalline powder. It is known to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.

General Properties

Property	Value	Reference
Full Name	1,4-Bis(9-O-dihydroquininyl)phthalazine	
Synonyms	Hydroquinine 1,4-phthalazinediyl diether, 1,4-Bis(dihydroquinine)phthalazine	
CAS Number	140924-50-1	
Molecular Formula	C ₄₈ H ₅₄ N ₆ O ₄	
Molecular Weight	778.98 g/mol	
Appearance	White to beige/light yellow crystalline powder	
Melting Point	178 °C (decomposes)	
Optical Activity	[α] ₂ ² /D +336° (c = 1.2 in methanol)	

Solubility

Quantitative solubility data for (DHQ)₂PHAL in a range of common organic solvents is not readily available in the published literature. However, qualitative descriptions indicate slight solubility in several solvents.

Solvent	Solubility	Reference
Chloroform	Slightly soluble	
Dimethyl Sulfoxide (DMSO)	Slightly soluble (with sonication)	
Methanol	Slightly soluble	

For its application in the Sharpless asymmetric dihydroxylation, (DHQ)₂PHAL is typically used in a biphasic solvent system, most commonly a 1:1 mixture of tert-butyl alcohol and water.

Spectral Data

Actual spectral images for (DHQ)₂PHAL are not publicly available in spectral databases. The following sections describe the expected spectral characteristics based on the molecular structure and typical values for its constituent functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (DHQ)₂PHAL is expected to be complex due to the large number of protons in different chemical environments. Key expected signals include:

Proton Type	Expected Chemical Shift (ppm)	Multiplicity
Aromatic protons (quinoline and phthalazine rings)	7.0 - 8.5	Multiplets
Methoxy group protons (-OCH ₃)	~3.9	Singlet
Protons on the carbon bearing the ether linkage	5.5 - 6.5	Multiplets
Protons of the quinuclidine ring system	1.0 - 3.5	Multiplets
Ethyl group protons (-CH ₂ CH ₃)	0.8 - 1.5	Multiplet (CH ₂) and Triplet (CH ₃)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also be complex, with a large number of signals corresponding to the 48 carbon atoms in the molecule. Characteristic chemical shifts would include:

Carbon Type	Expected Chemical Shift (ppm)
Aromatic carbons	110 - 160
Methoxy carbon (-OCH ₃)	~55
Carbons of the quinuclidine ring	20 - 70
Ethyl group carbons (-CH ₂ CH ₃)	10 - 30

Infrared (IR) Spectroscopy

The IR spectrum of (DHQ)₂PHAL would display characteristic absorption bands for its functional groups:

Functional Group	Expected Absorption Frequency (cm ⁻¹)
C-H stretching (aromatic)	3000 - 3100
C-H stretching (aliphatic)	2850 - 3000
C=N stretching (quinoline and phthalazine)	1500 - 1650
C=C stretching (aromatic)	1450 - 1600
C-O stretching (ether)	1000 - 1300

Mass Spectrometry

The mass spectrum of (DHQ)₂PHAL would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

Ion Type	Expected m/z
[M] ⁺	~778.4
[M+H] ⁺	~779.4

Experimental Protocols

(DHQ)₂PHAL is a cornerstone of the Sharpless asymmetric dihydroxylation reaction, typically utilized as a component of AD-mix- α .

Sharpless Asymmetric Dihydroxylation of an Olefin

This protocol is a general procedure for the asymmetric dihydroxylation of an olefin using AD-mix- α .

Reagents and Materials:

- AD-mix- α (contains (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
- tert-Butyl alcohol
- Water
- Olefin substrate
- Sodium sulfite
- Ethyl acetate
- Magnesium sulfate
- Stir plate and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Chromatography setup (for purification)

Procedure:

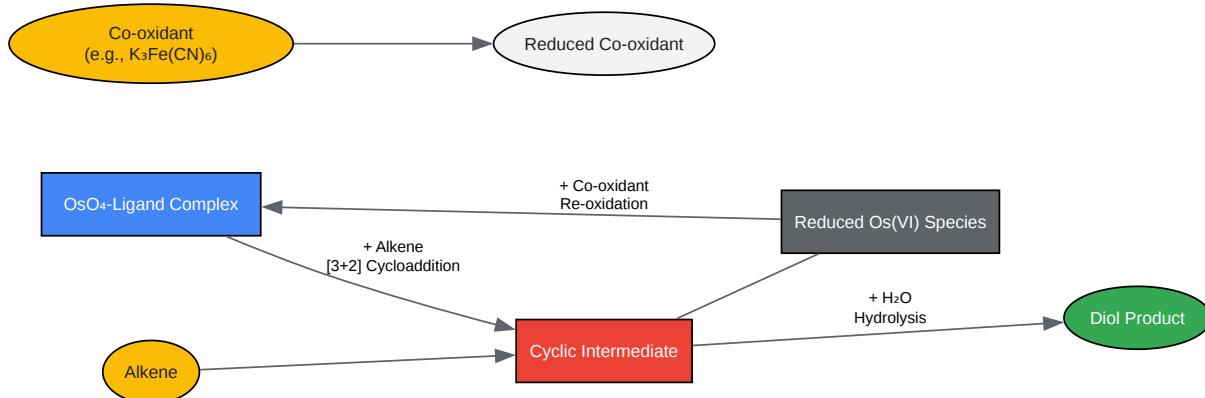
- In a round-bottom flask equipped with a magnetic stir bar, combine tert-butyl alcohol and water in a 1:1 ratio.

- Add AD-mix- α to the solvent mixture and stir vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow color.
- Cool the reaction mixture to 0 °C in an ice bath. Some of the dissolved salts may precipitate.
- Add the olefin substrate to the cooled reaction mixture while stirring.
- Continue stirring at 0 °C and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion of the reaction, add solid sodium sulfite to quench the reaction. Continue stirring for approximately one hour.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude diol product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The following diagram illustrates the catalytic cycle for the Sharpless asymmetric dihydroxylation using $(DHQ)_2PHAL$ as the chiral ligand.

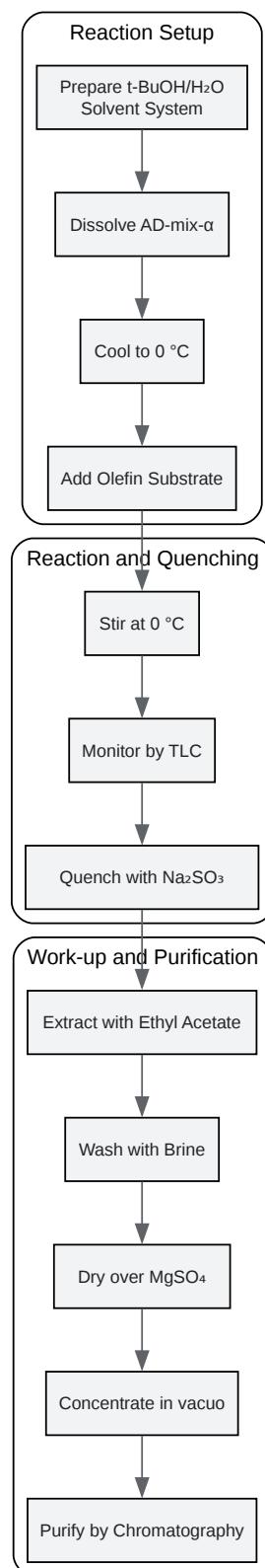


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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow for Sharpless Asymmetric Dihydroxylation

The logical flow of the experimental protocol can be visualized as follows:

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Caption: Experimental workflow for a typical Sharpless asymmetric dihydroxylation.

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References

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